molecular formula C18H19ClN2O2 B5830591 N'-(4-tert-butylbenzoyl)-2-chlorobenzohydrazide

N'-(4-tert-butylbenzoyl)-2-chlorobenzohydrazide

Cat. No. B5830591
M. Wt: 330.8 g/mol
InChI Key: ZHOYPTKFFVWHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylbenzoyl)-2-chlorobenzohydrazide, commonly known as Irgarol 1051, is an organic compound that belongs to the class of hydrazides. It is widely used as a biocide in antifouling paints, which are applied to the hulls of ships to prevent the growth of marine organisms such as algae, barnacles, and mollusks. Irgarol 1051 has been shown to be effective in preventing fouling, but its use has raised concerns about its potential impact on marine ecosystems.

Mechanism of Action

The mechanism of action of Irgarol 1051 involves the inhibition of photosynthesis in marine organisms. It targets the photosystem II complex, which is responsible for the conversion of light energy into chemical energy. Irgarol 1051 binds to the D1 protein of photosystem II, preventing the transfer of electrons from water to the photosynthetic electron transport chain. This leads to the accumulation of reactive oxygen species, which can cause damage to the photosynthetic apparatus and other cellular components.
Biochemical and Physiological Effects:
Irgarol 1051 has been shown to have a range of biochemical and physiological effects on marine organisms. It can cause oxidative stress, leading to the production of reactive oxygen species and damage to cellular membranes and proteins. It can also interfere with the metabolism of marine organisms, leading to changes in energy production and storage. In addition, it can affect the behavior of marine organisms, leading to changes in feeding, reproduction, and migration.

Advantages and Limitations for Lab Experiments

Irgarol 1051 has several advantages as a research tool for studying the effects of biocides on marine ecosystems. It is relatively easy to synthesize and purify, and it has well-defined chemical properties. It is also highly effective at preventing fouling, making it a useful tool for studying the impact of fouling on marine organisms. However, there are also some limitations to its use. It can be toxic to some marine organisms at low concentrations, making it difficult to use in experiments that require long-term exposure. In addition, its mechanism of action is specific to photosynthetic organisms, limiting its applicability to other types of marine organisms.

Future Directions

There are several future directions for research on Irgarol 1051. One area of interest is the development of alternative biocides that are less toxic to marine ecosystems. Researchers are also investigating the impact of Irgarol 1051 on the microbial communities that live on the surfaces of marine organisms, as these communities play an important role in the health and survival of marine ecosystems. Finally, researchers are exploring the potential use of Irgarol 1051 as a therapeutic agent for the treatment of diseases such as cancer, as it has been shown to have anti-proliferative effects on cancer cells.

Synthesis Methods

The synthesis of Irgarol 1051 involves the reaction of 2-chlorobenzohydrazide with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the hydrazide. The product is then purified by recrystallization from an appropriate solvent.

Scientific Research Applications

Irgarol 1051 has been extensively studied for its antifouling properties and its potential impact on marine ecosystems. Researchers have investigated its toxicity to a wide range of marine organisms, including algae, crustaceans, and fish. Studies have shown that Irgarol 1051 can cause damage to the photosynthetic apparatus of algae, leading to reduced growth and reproduction. It can also interfere with the metabolism and behavior of marine organisms, leading to adverse effects on their survival and reproduction.

properties

IUPAC Name

N'-(4-tert-butylbenzoyl)-2-chlorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-18(2,3)13-10-8-12(9-11-13)16(22)20-21-17(23)14-6-4-5-7-15(14)19/h4-11H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOYPTKFFVWHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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